N'-hydroxyadamantane-1-carboximidamide
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Overview
Description
N’-hydroxyadamantane-1-carboximidamide is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.273 g/mol . It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure and stability. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyadamantane-1-carboximidamide typically involves the reaction of adamantane derivatives with hydroxylamine and other reagents under controlled conditions . One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to yield the desired compound .
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyadamantane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated or nitroso derivatives, while reduction reactions may produce various amine derivatives .
Scientific Research Applications
N’-hydroxyadamantane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N’-hydroxyadamantane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon of N’-hydroxyadamantane-1-carboximidamide, known for its stability and diamond-like structure.
1-adamantyl (nitroso)methylamine: A related compound with similar structural features and reactivity.
Uniqueness
N’-hydroxyadamantane-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to other adamantane derivatives. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research .
Properties
CAS No. |
53658-91-6 |
---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N'-hydroxyadamantane-1-carboximidamide |
InChI |
InChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13) |
InChI Key |
ISVFJWIOFPUALW-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N\O)/N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NO)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
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